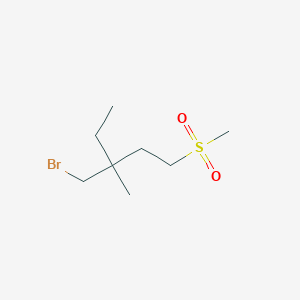

3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane

Description

Properties

Molecular Formula |

C8H17BrO2S |

|---|---|

Molecular Weight |

257.19 g/mol |

IUPAC Name |

3-(bromomethyl)-3-methyl-1-methylsulfonylpentane |

InChI |

InChI=1S/C8H17BrO2S/c1-4-8(2,7-9)5-6-12(3,10)11/h4-7H2,1-3H3 |

InChI Key |

RMKCEBKODDQDCS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CCS(=O)(=O)C)CBr |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane

General Synthetic Strategy

The synthesis of 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane can be approached through the following key transformations:

- Introduction of the methylsulfonyl group via sulfonylation of an alcohol precursor.

- Bromination of a methyl group to form the bromomethyl substituent.

- Installation of the methyl substituent on the pentane backbone, often via alkylation or conjugate addition.

Stepwise Preparation

Sulfonylation of Alcohol Precursor

The methylsulfonyl group is typically introduced by reacting a suitable alcohol precursor with methylsulfonyl chloride (methanesulfonyl chloride) in the presence of a base such as triethylamine. This reaction yields the corresponding methylsulfonyl (mesylate) derivative.

- Reaction conditions : The reaction is generally carried out in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to control reactivity.

- Outcome : High yields of the methylsulfonyl intermediate are obtained, which serves as a good leaving group for subsequent nucleophilic substitutions.

Bromination of Methyl Group

The bromomethyl group can be introduced by bromination of a methyl group adjacent to the sulfonylated carbon. This is commonly achieved by treatment with phosphorus tribromide (PBr₃) or by radical bromination using N-bromosuccinimide (NBS) under radical initiation conditions.

- Preferred method : Bromination using phosphorus tribromide provides cleaner substitution with minimal side reactions.

- Reaction conditions : The reaction is conducted under anhydrous conditions, typically at 0–25 °C.

- Yield : Bromomethyl derivatives are isolated in moderate to high yields.

Installation of the 3-Methyl Substituent

The methyl group at the 3-position of the pentane chain can be introduced via alkylation or conjugate addition reactions.

- Example method : Copper-catalyzed conjugate addition of methylmagnesium bromide to an α,β-unsaturated precursor has been demonstrated to install methyl substituents with high stereoselectivity and yield (up to 94% yield and 92% enantiomeric excess reported in related systems).

- Alternative : Direct alkylation using methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate can be used for methylation steps.

Representative Synthetic Sequence

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-methyl-1-pentanol | Methanesulfonyl chloride, Et₃N, DCM, 0 °C | 3-methyl-1-(methylsulfonyl)pentane | 85–95 | Efficient sulfonylation step |

| 2 | 3-methyl-1-(methylsulfonyl)pentane | PBr₃, anhydrous, 0–25 °C | 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane | 70–85 | Bromination of methyl group |

| 3 | α,β-unsaturated pentane derivative | CuBr·SMe₂, methylmagnesium bromide, josiphos ligand, THF, -20 °C | 3-methyl substituted intermediate | 90+ | Installation of methyl substituent |

Alternative Methylation Methods

Methylation using dimethyl sulfate in the presence of potassium carbonate in solvents like methyl isobutyl ketone has been reported as an efficient and cost-effective method for methylating related heterocyclic compounds. Although this is demonstrated in pyrimidine systems, similar conditions may be adapted for methylation in aliphatic substrates.

Research Outcomes and Analysis

- The sulfonylation step is generally high-yielding and clean, providing a reliable intermediate for further transformations.

- Bromination using PBr₃ is preferred over radical bromination for better selectivity and yield.

- Copper-catalyzed conjugate addition for methyl installation offers excellent stereocontrol and yield, which is crucial for biological activity in related compounds.

- Use of dimethyl sulfate as a methylating agent is cost-effective and scalable but requires careful handling due to toxicity.

- The methylsulfonyl group serves as an excellent leaving group for nucleophilic displacement, enabling further diversification of the molecule.

Summary Table of Preparation Methods

The preparation of 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane involves a multi-step synthetic approach focusing on sulfonylation, bromination, and methylation. The sulfonylation of alcohol precursors with methanesulfonyl chloride is efficient and high-yielding. Bromination using phosphorus tribromide provides selective introduction of the bromomethyl group. Methyl substituents can be installed via copper-catalyzed conjugate addition or methylation with dimethyl sulfate, balancing yield, stereocontrol, and cost. The methylsulfonyl group also facilitates nucleophilic displacement for further molecular elaboration. These methods are supported by detailed experimental data from peer-reviewed literature and patent disclosures, ensuring their reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form corresponding alcohols or amines.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in solvents like ethanol or water.

Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Major Products Formed

Nucleophilic Substitution: Alcohols, amines, or other substituted derivatives depending on the nucleophile used.

Elimination Reactions: Alkenes are the major products formed.

Scientific Research Applications

3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of new drugs and active pharmaceutical ingredients (APIs).

Material Science: It is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane involves its reactivity as a brominated alkane. The bromine atom is highly reactive and can participate in various substitution and elimination reactions. The methylsulfonyl group can act as an electron-withdrawing group, stabilizing intermediates and influencing the reactivity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-(Bromomethyl)-1-(methylsulfanyl)pentane (CAS: 1602062-64-5)

- Key Difference : The methylsulfanyl group (-SCH₃) replaces the methylsulfonyl group (-SO₂CH₃).

- Impact : Sulfanyl groups are less polar and more nucleophilic compared to sulfonyl groups, altering the compound’s solubility and reactivity in cross-coupling reactions.

- Molecular Formula : C₇H₁₅BrS (vs. C₈H₁₅BrO₂S for the target compound) .

1-Bromo-3-methylpentane (CAS: 51116-73-5)

Isomeric Bromoalkanes

3-Bromo-3-methylpentane

- Structure : Bromine and methyl groups are attached to the same carbon (position 3).

- Comparison : Unlike the target compound, this isomer lacks the sulfonyl group and bromomethyl substituent. Its reactivity is dominated by tertiary bromine, favoring SN1 mechanisms .

3-(Bromomethyl)pentane

Sulfonyl-Containing Analogues

4-(Methylsulfonyl)toluene (CAS: 3185-99-7)

- Key Difference : Aromatic sulfonyl compound with a toluene backbone.

- Applications : Used in pharmaceuticals and agrochemicals. The aromatic ring introduces conjugation effects absent in the aliphatic target compound .

4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol

- Structure : Combines a piperidine ring with a methylsulfonyl-substituted phenyl group.

Data Table: Comparative Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Reactivity Profile |

|---|---|---|---|---|

| 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane | Not Available | C₈H₁₅BrO₂S | -SO₂CH₃, -CH₂Br, -CH₃ | SN2/SN1, sterically hindered |

| 3-(Bromomethyl)-1-(methylsulfanyl)pentane | 1602062-64-5 | C₇H₁₅BrS | -SCH₃, -CH₂Br | Nucleophilic substitution |

| 1-Bromo-3-methylpentane | 51116-73-5 | C₆H₁₃Br | -Br, -CH₃ | SN2-dominated |

| 3-Bromo-3-methylpentane | Not Available | C₆H₁₁Br | -Br (tertiary) | SN1 mechanisms |

| 4-(Methylsulfonyl)toluene | 3185-99-7 | C₈H₁₀O₂S | Aromatic -SO₂CH₃ | Electrophilic substitution |

Biological Activity

3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane can be represented as follows:

- Molecular Formula : C₇H₁₅BrO₂S

- IUPAC Name : 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromomethyl and methylsulfonyl groups allows for increased reactivity and potential modulation of biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways that are critical in disease processes.

Biological Activity

Research has indicated that 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane exhibits various biological activities, including:

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in preclinical models.

- Antimicrobial Activity : Studies suggest that it may possess antimicrobial properties against certain pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels in vitro | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Competitive inhibition of specific enzymes |

Case Studies

Several studies have explored the biological effects of this compound:

-

Anti-inflammatory Study :

- A study assessed the anti-inflammatory effects of 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane in a murine model of arthritis. Results demonstrated a significant reduction in paw swelling and inflammatory cytokines compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases .

- Antimicrobial Efficacy :

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane, and how can reaction conditions be optimized to maximize yield?

- Methodological Answer : The synthesis typically involves introducing bromomethyl and methylsulfonyl groups onto a pentane backbone. A photochemical approach (e.g., UV irradiation in the presence of brominating agents) has been shown to enhance selectivity for branched intermediates . Key parameters include solvent polarity (e.g., dichloromethane for radical stability), temperature (0–25°C to minimize side reactions), and stoichiometric control of brominating agents (e.g., NBS). Purification via column chromatography (hexane/ethyl acetate gradients) is recommended to isolate the product .

Q. What spectroscopic techniques are critical for characterizing 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : A triplet for the bromomethyl group (~δ 3.4–3.6 ppm, J = 6–8 Hz) and a singlet for the methylsulfonyl group (δ 3.0–3.2 ppm).

- ¹³C NMR : The methylsulfonyl carbon appears at δ 44–46 ppm, while the brominated carbon resonates at δ 30–32 ppm.

- IR : Strong absorption bands for S=O (~1350–1300 cm⁻¹) and C-Br (~650–500 cm⁻¹).

- GC-MS : A molecular ion peak at m/z 256 (C₈H₁₅BrO₂S) and fragmentation patterns confirming the loss of Br (Δ m/z 79) .

Q. What are the common reactivity pathways for 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane in nucleophilic substitution reactions?

- Methodological Answer : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), while the methylsulfonyl group acts as a stabilizing electron-withdrawing group. Steric hindrance from the branched methyl group may favor elimination (e.g., formation of alkenes) under basic conditions (e.g., KOtBu). Solvent effects (polar aprotic vs. protic) and temperature (25–60°C) significantly influence the substitution/elimination ratio .

Advanced Research Questions

Q. How can kinetic studies elucidate the reaction mechanisms of 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane in cross-coupling reactions?

- Methodological Answer : Pseudo-first-order kinetics can be applied using excess nucleophile (e.g., NaN₃) to monitor bromide release via ion chromatography. Arrhenius plots (ln k vs. 1/T) reveal activation energies, while solvent isotope effects (D₂O vs. H₂O) probe transition-state solvation. Computational DFT studies (e.g., Gaussian) can model steric effects from the methyl group on reaction barriers .

Q. What strategies mitigate steric hindrance in functionalizing 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane for pharmaceutical intermediates?

- Methodological Answer : Bulky ligands (e.g., XPhos in Pd-catalyzed couplings) enhance catalytic efficiency by reducing steric clashes. Microwave-assisted synthesis (100–150°C, 15–30 min) accelerates slow reactions. Alternatively, enzymatic catalysis (e.g., lipases) under mild conditions improves regioselectivity .

Q. How does the methylsulfonyl group influence the compound’s dielectric properties in material science applications?

- Methodological Answer : Dielectric relaxation spectroscopy (DRS) at frequencies of 10⁻²–10⁶ Hz measures dipole reorientation. The sulfonyl group’s high polarity increases permittivity (ε’ > 5), while the bromine contributes to conductivity (σ ~ 10⁻⁸ S/cm). Comparative studies with analogs (e.g., chloro derivatives) isolate sulfonyl effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.